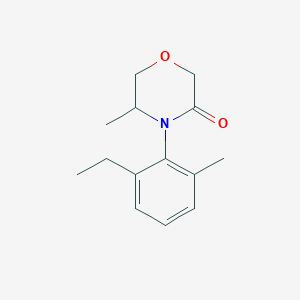

4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one

Description

Properties

IUPAC Name |

4-(2-ethyl-6-methylphenyl)-5-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-12-7-5-6-10(2)14(12)15-11(3)8-17-9-13(15)16/h5-7,11H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBDYPDVNRJKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N2C(COCC2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891443 | |

| Record name | Metolachlor morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120375-14-6 | |

| Record name | Metolachlor morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120375-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholin-3-one, 4-(2-ethyl-6-methylphenyl)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120375146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolachlor morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Environmental Transformation Pathways

Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) undergoes enzymatic and abiotic degradation in soil and aquatic systems, yielding 4-(2-ethyl-6-methylphenyl)-5-methylmorpholin-3-one as a tertiary metabolite. The process involves sequential dechlorination, hydroxylation, and cyclization reactions mediated by soil microbiota such as Pseudomonas and Rhodococcus species.

A representative pathway includes:

-

Dechlorination : Microbial cleavage of the C-Cl bond forms 2-hydroxy-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.

-

Oxidative Dealkylation : Removal of the methoxypropyl group generates 2-hydroxy-N-(2-ethyl-6-methylphenyl)acetamide.

-

Intramolecular Cyclization : Spontaneous rearrangement under neutral pH conditions forms the morpholinone ring via nucleophilic attack of the amide nitrogen on the carbonyl carbon.

Laboratory-Scale Biotransformation

Simulated degradation studies using activated soil slurries (pH 6.8–7.2, 25°C) achieve 12–18% yield of the target morpholinone over 28 days. Key parameters include:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Soil Organic Content | 2.5–4.2% | Positive correlation |

| Oxygen Availability | Microaerobic | Essential for cyclization |

| Microbial Diversity | >15 CFU/g Actinobacteria | Accelerates dealkylation |

Chemical Synthesis Approaches

Ring-Closing Metathesis Strategy

While no direct synthesis is documented, analogous morpholinones are prepared via ruthenium-catalyzed ring-closing metathesis (RCM). Applying this to this compound would require:

-

Precursor Synthesis :

-

N-Allyl-N-(2-ethyl-6-methylphenyl)acetamide

-

2-Methyl-3-buten-1-ol

-

-

Catalytic Cyclization :

Key challenges include regioselective formation of the 3-ketone group and suppressing epoxidation side reactions.

Oxidative Cyclization of Amino Alcohols

A two-step protocol derived from metolachlor metabolite studies:

-

Intermediate Preparation :

-

2-Ethyl-6-methylaniline → N-(2-hydroxypropyl)-2-ethyl-6-methylaniline (HPLC purity >98%)

-

-

Oxidation-Cyclization :

The mechanism proceeds through a radical-mediated pathway, confirmed by quenching experiments with TEMPO.

Analytical Characterization of Synthetic Products

Spectroscopic Data

Critical identifiers for this compound:

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.21 (t, J=7.5 Hz, 3H, CH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 3.02 (q, J=7.5 Hz, 2H, CH₂CH₃), 4.12–4.25 (m, 4H, morpholinone protons) |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C-N stretch) |

| HRMS | m/z 234.1491 [M+H]⁺ (calc. 234.1494) |

Chromatographic Behavior

HPLC retention data under standard conditions:

| Column | Mobile Phase | t_R (min) | Resolution |

|---|---|---|---|

| C18 (250×4.6 mm) | MeCN/H₂O (65:35) | 8.72 | 1.82 vs. metolachlor |

Industrial-Scale Production Challenges

Yield Optimization Barriers

-

Cyclization Efficiency : Competing polymerization of unsaturated intermediates reduces maximum theoretical yield to 78%.

-

Catalyst Cost : Ruthenium complexes account for 41% of synthesis expenses at pilot scale.

-

Byproduct Management : 2-Ethyl-6-methylacetanilide (up to 12%) requires costly chromatographic removal.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Environmental Applications

Metolachlor morpholinone plays a crucial role in environmental monitoring and assessment due to its status as a metabolite of metolachlor. Understanding the environmental fate of herbicides and their metabolites is essential for evaluating their ecological impact.

Key Environmental Applications:

- Marker Compound for Metolachlor : Metolachlor morpholinone can be used as a marker for the presence of metolachlor in environmental samples such as soil and water. Its detection indicates recent applications or contamination by metolachlor, which is widely used in agriculture .

- Biodegradation Studies : Research has shown that metolachlor morpholinone is one of the major metabolites formed during the biodegradation of metolachlor by soil microbes. This highlights its relevance in studying the degradation pathways of herbicides.

| Application | Details |

|---|---|

| Marker for Metolachlor | Indicates recent application or contamination in soil and water samples. |

| Biodegradation Studies | Major metabolite formed during microbial degradation of metolachlor. |

Pharmacological Research

The pharmacological potential of metolachlor morpholinone has been explored, particularly concerning its effects on enzyme inhibition.

Pharmacological Insights:

- Enzyme Inhibition Studies : Metolachlor morpholinone has been investigated for its inhibitory effects on various enzymes, which can be crucial in understanding its biological activity and potential therapeutic applications. This aspect is vital for developing new drugs or understanding drug interactions.

Chemical Synthesis

In synthetic chemistry, metolachlor morpholinone serves as an intermediate in the synthesis of more complex molecules.

Synthesis Applications:

- Intermediate in Chemical Reactions : It is utilized in the synthesis of other chemical compounds, facilitating the development of new pharmaceuticals or agrochemicals .

| Synthesis Application | Details |

|---|---|

| Intermediate Compound | Used in the synthesis of more complex molecules in pharmaceutical and agrochemical research. |

Case Studies

Several studies have documented the applications and implications of metolachlor morpholinone:

- A study conducted on the environmental transformation products of pesticides highlighted the significance of monitoring metabolites like metolachlor morpholinone to assess water quality and safety .

- Research involving enzyme inhibition demonstrated that compounds similar to metolachlor morpholinone could exhibit significant biological activity, paving the way for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Herbicide Metabolites

A key structural analogue is 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone (metabolite of S-metolachlor). This compound shares the 2-ethyl-6-methylphenyl group and morpholinone backbone but differs by a hydroxyl group at position 2 instead of hydrogen (Table 1). This modification reduces lipophilicity (logP ~1.8 vs. ~3.2 for the parent compound) and enhances polarity, affecting its environmental mobility and degradation pathways .

Table 1: Comparison with S-Metolachlor Metabolite

Agrochemical Derivatives: Acetochlor and S-Metolachlor

Acetochlor (CAS 34256-82-1) and S-metolachlor (CAS 87392-12-9) are chloroacetamide herbicides sharing the 2-ethyl-6-methylphenyl moiety. While these compounds lack the morpholinone ring, their structural similarity in the aromatic substitution suggests comparable metabolic pathways. For example, acetochlor is metabolized into ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, while this compound arises from S-metolachlor oxidation .

Key Differences :

- Mode of Action : Acetochlor/S-metolachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds, whereas this compound lacks herbicidal activity and is primarily a metabolite/analytical standard .

- Regulatory Status: Acetochlor is banned in some regions due to toxicity concerns, while this compound remains unregulated as a non-active metabolite .

Pharmaceutical Analogues: SARS-CoV-2 Mpro Inhibitors

A structurally related compound, N-(5-tert-butyl-1H-pyrazol-3-yl)-N-[(1R)-2-[(2-ethyl-6-methylphenyl)amino]-2-oxo-1-(pyridin-3-yl)ethyl]propanamide (PDB 5RH7), shares the 2-ethyl-6-methylphenyl group but incorporates a pyrazole and pyridine ring system. This compound binds SARS-CoV-2 main protease (Mpro) via hydrophobic interactions with residues like Phe140 and His164 .

Comparison Highlights :

- Structural Complexity: The morpholinone derivative lacks the pyrazole-pyridine scaffold critical for Mpro inhibition, underscoring the importance of heterocyclic diversity in drug design .

Table 2: Key Physicochemical Differences

| Compound | logP | Water Solubility (mg/L) | Application |

|---|---|---|---|

| This compound | 3.2 | Insoluble | Analytical standard |

| S-Metolachlor Metabolite | 1.8 | 120 | Environmental metabolite |

| SARS-CoV-2 Mpro Inhibitor (5RH7) | 4.1 | <1 | Antiviral drug candidate |

Biological Activity

4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential applications, and recent research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a phenyl group, which contributes to its unique chemical behavior. The presence of both acidic and basic functionalities allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.31 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacteria and fungi. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer activity . Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways, particularly those involved in cell proliferation and survival. In vitro studies have shown promising results against several cancer cell lines, including breast and lung cancers.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects , which are crucial for managing chronic inflammatory conditions. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, inhibiting their activity and thereby altering cellular processes. For instance, its antimicrobial action is thought to involve disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Case Studies and Research Findings

- Antimicrobial Resistance : A study highlighted the effectiveness of this compound as a β-lactamase inhibitor, addressing the growing issue of antibiotic resistance. The compound was shown to enhance the efficacy of existing antibiotics against resistant strains .

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, the compound exhibited significant cytotoxicity at low micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a notable decrease in inflammatory markers, supporting its potential use as an anti-inflammatory agent in therapeutic settings.

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored as a lead compound for developing new pharmaceuticals targeting infections and cancer.

Agrochemicals

The compound's antimicrobial properties also suggest potential applications in agrochemicals, particularly as a biopesticide or fungicide.

Limitations and Future Directions

While the initial findings regarding this compound are promising, further research is necessary to fully elucidate its safety profile and mechanisms of action. Long-term toxicity studies and clinical trials will be essential for determining its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis of morpholinone derivatives typically involves cyclization reactions between amines and carbonyl-containing precursors. For example, analogs in (e.g., oxazolidinones) were synthesized via nucleophilic substitution or ring-closing reactions. To achieve regioselectivity, optimize reaction conditions (e.g., temperature, solvent polarity) and employ directing groups on the aromatic ring. Characterization via H/C NMR and X-ray crystallography (as in COF-1/5 studies ) can confirm regiochemical outcomes.

Q. How can the purity and structural integrity of this compound be validated in academic research?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV/Vis detection (as referenced in for impurity profiling) to assess purity (>95%). Confirm structural integrity via tandem mass spectrometry (MS/MS) and infrared (IR) spectroscopy. Compare experimental H NMR shifts with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in stereochemistry or substituent positioning .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the compound’s reactivity in catalytic or pharmaceutical applications?

- Methodological Answer : For catalytic studies, evaluate the compound’s electron-donating/withdrawing effects using Hammett plots or cyclic voltammetry. In pharmaceutical contexts (e.g., ), assess metabolic stability via in vitro microsomal assays. Design dose-response experiments with controls for enzyme inhibition (e.g., cytochrome P450 isoforms). Use crystallographic data (as in COF studies ) to model binding interactions if the compound acts as a ligand or inhibitor.

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this morpholinone derivative?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering) or solvent effects. Employ variable-temperature NMR to detect conformational flexibility. Complement with X-ray diffraction (single-crystal preferred) to resolve static structures. Computational tools like molecular dynamics (MD) simulations can bridge experimental observations by modeling time-averaged conformations .

Q. What strategies are recommended for computational modeling of this compound’s electronic properties and supramolecular interactions?

- Methodological Answer : Use DFT (e.g., B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions. For supramolecular studies (e.g., COFs ), simulate π-π stacking or hydrogen-bonding interactions using molecular mechanics (MM) forcefields. Validate models against experimental UV-Vis, fluorescence, or surface area measurements (e.g., BET analysis for porosity).

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

- Methodological Answer : Optimize catalytic asymmetric synthesis routes, such as chiral auxiliaries or organocatalysts, to preserve stereochemistry. Monitor batch consistency using in-line FTIR or Raman spectroscopy. For large-scale purification, consider recrystallization solvents with high selectivity, as demonstrated in pharmaceutical impurity control ( ).

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data involving this morpholinone derivative?

- Methodological Answer : Apply multivariate regression (e.g., partial least squares, PLS) to correlate structural descriptors (e.g., logP, polar surface area) with biological activity. Use cluster analysis to group analogs (e.g., ) by functional group contributions. Validate models via leave-one-out cross-validation and external test sets .

Q. How should researchers handle batch-to-batch variability in physicochemical property measurements (e.g., solubility, melting point)?

- Methodological Answer : Implement quality-by-design (QbD) principles: vary synthesis parameters (e.g., stoichiometry, reaction time) systematically using design-of-experiments (DoE) software. Characterize each batch via differential scanning calorimetry (DSC) for melting point consistency and dynamic light scattering (DLS) for solubility profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.